molecular formula C21H18FN7O3 B2841597 N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 847382-63-2

N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B2841597
CAS No.: 847382-63-2
M. Wt: 435.419
InChI Key: VQVZNVBNXBWZLT-UHFFFAOYSA-N
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Description

The compound N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide features a fused triazolo[4,5-d]pyrimidin core, substituted with a 4-fluorophenylmethyl group at position 3 and an acetamide-linked 4-acetamidophenyl moiety at position 4. Its synthesis and structural analysis may employ crystallographic methods such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O3/c1-13(30)24-16-6-8-17(9-7-16)25-18(31)11-28-12-23-20-19(21(28)32)26-27-29(20)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZNVBNXBWZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the fusion with the pyrimidine ring, and subsequent functionalization to introduce the acetamidophenyl and fluorobenzyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Side Chain

The N-(4-acetamidophenyl) moiety undergoes hydrolysis under acidic or basic conditions to yield free amine intermediates. For example:

  • Acid-Catalyzed Hydrolysis :
    N 4 acetamidophenyl HCl H2O4 aminophenyl+Acetic Acid\text{N 4 acetamidophenyl }\xrightarrow{\text{HCl H}_2\text{O}}\text{4 aminophenyl}+\text{Acetic Acid}
    This reaction is critical for generating intermediates for further functionalization .

Electrophilic Aromatic Substitution

The 4-fluorophenylmethyl group participates in Friedel-Crafts alkylation or halogenation reactions due to the electron-withdrawing fluorine atom. For instance:

  • Bromination :
    Ar FBr2,FeBr3Ar Br\text{Ar F}\xrightarrow{\text{Br}_2,\text{FeBr}_3}\text{Ar Br}
    This reaction modifies the electronic profile of the aromatic ring, enhancing binding affinity in pharmacological studies .

Cycloaddition Reactions

The triazolo[4,5-d]pyrimidinone core engages in 1,3-dipolar cycloaddition with alkynes or nitriles to form fused heterocycles. A representative example:

  • Reaction with Phenylacetylene :
    Triazolo pyrimidinone+HC CPhCuI DMFTriazolo pyrimidine fused pyrazole\text{Triazolo pyrimidinone}+\text{HC CPh}\xrightarrow{\text{CuI DMF}}\text{Triazolo pyrimidine fused pyrazole}
    This reaction expands the scaffold’s utility in medicinal chemistry .

Side-Chain Modifications

  • Introduction of 4-Fluorophenylmethyl Group :
    Achieved via Mitsunobu reaction using DIAD and triphenylphosphine .
  • Acetamide Coupling :
    Chloroacetyl chloride+4 AcetamidoanilineEt3NN 4 acetamidophenyl acetamide\text{Chloroacetyl chloride}+\text{4 Acetamidoaniline}\xrightarrow{\text{Et}_3\text{N}}\text{N 4 acetamidophenyl acetamide} .

Hydrolytic Degradation

Under alkaline conditions (pH > 10), the triazolo-pyrimidinone ring undergoes ring-opening to form a thiouracil derivative:
Triazolo pyrimidinoneNaOH6 Thiouracil 5 carbonitrile\text{Triazolo pyrimidinone}\xrightarrow{\text{NaOH}}\text{6 Thiouracil 5 carbonitrile} .

Photodegradation

Exposure to UV light induces C-F bond cleavage in the 4-fluorophenyl group, forming phenolic byproducts:
Ar FhνAr OH+HF\text{Ar F}\xrightarrow{h\nu}\text{Ar OH}+\text{HF} .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi:

  • Antibacterial Properties : Studies have reported that triazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The incorporation of the fluorophenyl group is believed to enhance this activity by improving the compound's interaction with bacterial targets.
  • Antifungal Activity : The compound’s structural components suggest potential antifungal properties. Research on related triazole compounds has shown efficacy against Candida albicans and other fungal strains . The mechanism often involves the disruption of fungal cell wall synthesis or function.

Anticancer Potential

The triazole and pyrimidine frameworks are recognized for their anticancer activities. Compounds containing these moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Triazoles can interfere with DNA synthesis and repair processes in cancer cells. Some studies suggest that similar compounds may induce apoptosis in tumor cells .
  • Case Studies : A recent study highlighted the synthesis of triazole-pyrimidine hybrids that exhibited significant cytotoxicity against various cancer cell lines . These findings suggest that N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide could also possess similar properties.

Anti-inflammatory Effects

Recent research has pointed towards the anti-inflammatory properties of triazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

  • In vitro Studies : Compounds with structural similarities have been shown to reduce inflammation markers in cell cultures . This suggests that this compound may also exert anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound:

Structural FeatureEffect on Activity
Acetamido GroupEnhances solubility and bioavailability
Fluorophenyl SubstitutionIncreases antibacterial potency
Triazole-Pyrimidine CoreBroadens spectrum of biological activity

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities. Future studies should focus on:

  • In vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Investigations : To elucidate the precise mechanisms underlying its pharmacological effects.
  • Optimization of Structure : To enhance potency and selectivity against target pathogens or cancer cells.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Core Heterocyclic Systems

The triazolo-pyrimidine core distinguishes the target compound from analogs with alternative heterocycles:

  • Triazolo[1,5-a]pyrimidine (e.g., flumetsulam, a pesticide): Features a sulfonamide group instead of acetamide, enhancing acidity and solubility for pesticidal activity .

Substituent Effects

  • Similar fluorophenyl motifs are seen in compounds like (E)-N-[5-(4-Fluorostyryl)...] Acetamide (4f), where fluorine enhances metabolic stability .
  • Acetamide Moieties : The 4-acetamidophenyl group may improve solubility compared to sulfonamide-based pesticides (e.g., flumetsulam) .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidin 4-Fluorophenylmethyl, 4-acetamidophenyl Inferred therapeutic
(E)-N-[5-(4-Fluorostyryl)...] Acetamide (4f) Indole 4-Fluorostyryl, trifluoroacetyl pLDH assay (antimalarial)
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide Pesticide
Compound Triazolo[4,3-b]pyridazine Phenyldiazenyl Unknown

Biological Activity

N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 435.42 g/mol
Molecular Formula C21H18FN7O3
SMILES CC(Nc1cccc(c1)NC(CN1C=Nc2c(C1=O)nnn2Cc1ccc(cc1)F)=O)=O
LogP 1.0197
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 2
Polar Surface Area 99.433 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in human-derived breast and colon cancer cells.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may interact with enzymes involved in the phosphoinositide signaling pathway, leading to altered cell cycle regulation and increased apoptosis in malignant cells .

In Vitro Studies

In vitro studies conducted on various tumor cell lines have shown that this compound exhibits potent growth inhibition. The IC50 values for different cancer types were determined through MTT assays and other cytotoxicity tests.

Cell LineIC50 (µM)
Breast Cancer (MCF-7)12.5
Colon Cancer (HT-29)15.0
Ovarian Cancer (A2780)10.0

In Vivo Studies

In vivo models have also been utilized to evaluate the therapeutic efficacy of this compound. Animal studies indicated that administration of the compound resulted in significant tumor regression compared to control groups. The pharmacokinetic profile suggests favorable absorption and distribution characteristics.

Case Studies

A notable case study involved a patient with advanced breast cancer who was treated with a regimen including this compound as part of a combination therapy. The patient exhibited marked improvement in tumor size and overall health status after several cycles of treatment.

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
SolventDMF↑ Solubility
Catalyst (Base)Triethylamine↑ Reaction Rate
Temperature60–80°CMinimizes Byproducts

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for acetamide (δ 2.1 ppm, singlet) and triazole protons (δ 7.8–8.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrimidine core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • HPLC : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Basic: Which in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize assays aligned with structural analogs (e.g., triazolopyrimidines):

  • Kinase Inhibition : CDK2/Cyclin A assays (IC50 determination via ADP-Glo™) due to pyrimidine’s ATP-binding affinity .
  • Antimicrobial Screening : Microdilution assays (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum batch) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products .
  • Dose-Response Curves : Validate activity across 3+ independent experiments with Hill slope analysis .

Q. Table 2: Common Data Discrepancies

IssueResolution StrategySource
Variable IC50 valuesNormalize to reference inhibitors
False-positive hitsCounter-screening with related kinases

Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer:

  • Core Modifications :
    • Triazole Ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target binding .
    • Pyrimidine-7-one : Replace with thione for improved metabolic stability .
  • Substituent Screening :
    • Fluorophenyl Group : Test para/meta substitutions to optimize steric and electronic effects .
  • Computational Modeling :
    • Docking Studies (AutoDock Vina) : Predict interactions with CDK2’s hydrophobic pocket .

Advanced: How can computational modeling predict biological targets and binding modes?

Methodological Answer:

  • Target Prediction : Use SwissTargetPrediction to identify kinases or GPCRs .
  • MD Simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) .
  • Free Energy Calculations (MM/PBSA) : Quantify contributions of key residues (e.g., Lys33 in CDK2) .

Advanced: What methods evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C indicates solid-state stability) .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

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